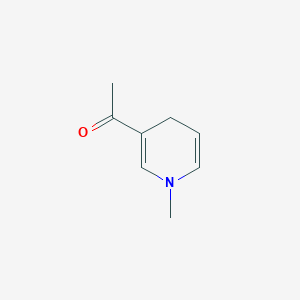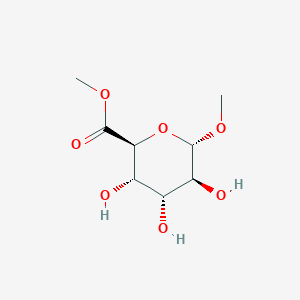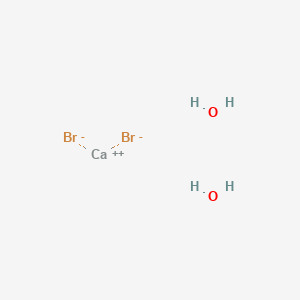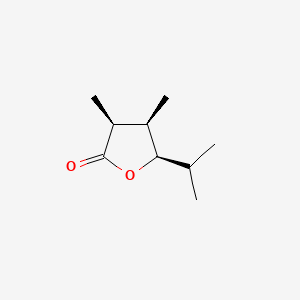
(3S,4R,5R)-3,4-dimethyl-5-propan-2-yloxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R,5R)-3,4-dimethyl-5-propan-2-yloxolan-2-one is a chiral compound with a unique structure that includes multiple stereocenters. This compound is part of the oxolane family, which is characterized by a five-membered ring containing one oxygen atom. The presence of methyl and propan-2-yl groups adds to its complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-3,4-dimethyl-5-propan-2-yloxolan-2-one typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, such as a hydroxy ketone, under acidic or basic conditions. The reaction conditions must be carefully controlled to avoid racemization and to ensure high yield and purity of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of chiral catalysts or enzymes can also be employed to enhance the selectivity and yield of the desired product.
化学反応の分析
Types of Reactions
(3S,4R,5R)-3,4-dimethyl-5-propan-2-yloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methyl and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nucleophiles, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
(3S,4R,5R)-3,4-dimethyl-5-propan-2-yloxolan-2-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and stereoselective processes.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of (3S,4R,5R)-3,4-dimethyl-5-propan-2-yloxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent signal transduction processes.
類似化合物との比較
Similar Compounds
- (3S,4R,5R)-3,4-dimethyl-5-methyl-oxolan-2-one
- (3S,4R,5R)-3,4-dimethyl-5-ethyl-oxolan-2-one
- (3S,4R,5R)-3,4-dimethyl-5-butyl-oxolan-2-one
Uniqueness
(3S,4R,5R)-3,4-dimethyl-5-propan-2-yloxolan-2-one is unique due to its specific stereochemistry and the presence of the propan-2-yl group. This structural feature can influence its reactivity, binding properties, and overall chemical behavior, distinguishing it from other similar compounds.
特性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC名 |
(3S,4R,5R)-3,4-dimethyl-5-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-5(2)8-6(3)7(4)9(10)11-8/h5-8H,1-4H3/t6-,7+,8-/m1/s1 |
InChIキー |
PCMFQYDBDBUOKY-GJMOJQLCSA-N |
異性体SMILES |
C[C@@H]1[C@@H](C(=O)O[C@@H]1C(C)C)C |
正規SMILES |
CC1C(C(=O)OC1C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


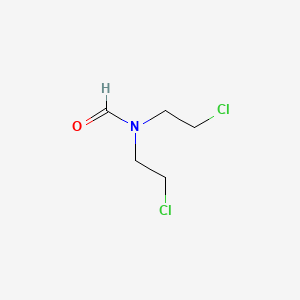

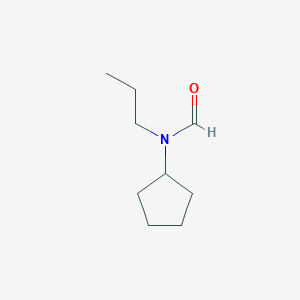
![Acetamide, N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-2,2,2-trifluoro-N-methyl-](/img/structure/B13814745.png)

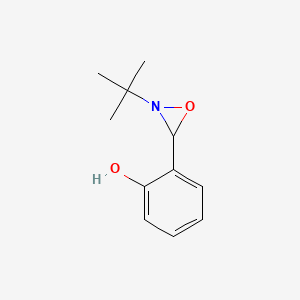
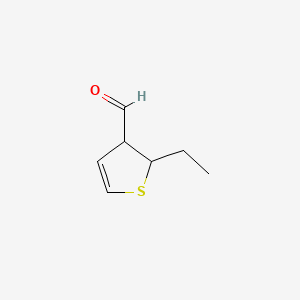
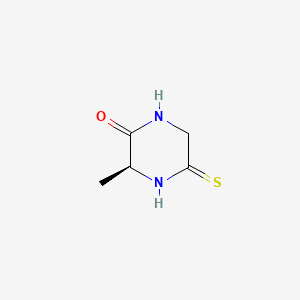

![2-amino-4-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13814777.png)
